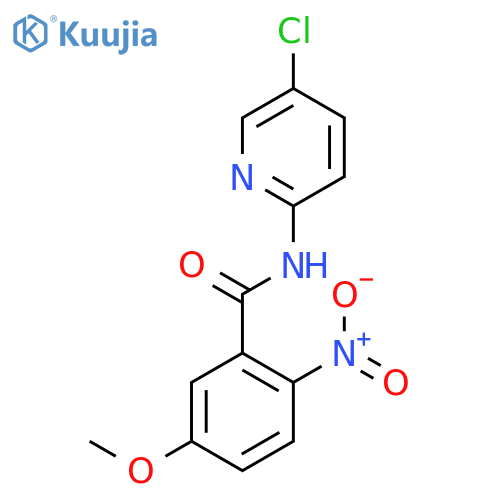

Cas no 280773-16-2 (N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide)

280773-16-2 structure

商品名:N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

CAS番号:280773-16-2

MF:C13H10ClN3O4

メガワット:307.689201831818

MDL:MFCD12911668

CID:842220

PubChem ID:21906618

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

- N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide

- N-(5-CHLORO-PYRIDINE-2-YL)-5-METHOXY-2-NITROBENZAMIDE

- 2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide

- N-(5-chloropyridine-2-yl)-5-methoxy-2-nitrobenzamide

- QC-2689

- SCHEMBL297441

- AKOS016004270

- N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitro-benzamide

- CTIVJPFRQHXZGT-UHFFFAOYSA-N

- MFCD12911668

- BCP24325

- DTXSID60619859

- 280773-16-2

- DA-07375

-

- MDL: MFCD12911668

- インチ: InChI=1S/C13H10ClN3O4/c1-21-9-3-4-11(17(19)20)10(6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7H,1H3,(H,15,16,18)

- InChIKey: CTIVJPFRQHXZGT-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(C(NC2=NC=C(Cl)C=C2)=O)=C([N+]([O-])=O)C=C1

計算された属性

- せいみつぶんしりょう: 307.03600

- どういたいしつりょう: 307.0359835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 97Ų

じっけんとくせい

- 密度みつど: 1.469

- PSA: 97.04000

- LogP: 3.50030

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD233056)

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029190437-1g |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide |

280773-16-2 | 95% | 1g |

$379.44 | 2023-09-02 | |

| abcr | AB503673-100mg |

N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitro-benzamide; . |

280773-16-2 | 100mg |

€350.00 | 2024-08-02 | ||

| Chemenu | CM172590-1g |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide |

280773-16-2 | 95% | 1g |

$266 | 2024-07-28 | |

| Chemenu | CM172590-1g |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide |

280773-16-2 | 95% | 1g |

$430 | 2021-08-05 | |

| TRC | N072620-50mg |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide |

280773-16-2 | 50mg |

$ 305.00 | 2022-06-03 | ||

| Cooke Chemical | BD8900747-1g |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide |

280773-16-2 | 95+% | 1g |

RMB 1327.20 | 2025-02-21 | |

| Matrix Scientific | 095000-250mg |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, 95+% |

280773-16-2 | 95+% | 250mg |

$435.00 | 2023-09-08 | |

| abcr | AB503673-1g |

N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitro-benzamide; . |

280773-16-2 | 1g |

€1250.00 | 2024-08-02 | ||

| Ambeed | A457106-5g |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide |

280773-16-2 | 95+% | 5g |

$743.0 | 2025-02-20 | |

| Ambeed | A457106-1g |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide |

280773-16-2 | 95+% | 1g |

$242.0 | 2023-06-21 |

N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

280773-16-2 (N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide) 関連製品

- 5840-22-2(2-Hydroxy-N-(4-methoxy-2-methylphenyl)-11H-benzoacarbazole-3-carboxamide)

- 13563-04-7(2-Hydroxy-N-pyridin-2-ylbenzamide)

- 152814-89-6(1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)

- 112734-97-1(Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,5-(hydroxyamino)-1,3-dimethyl-)

- 138349-43-6(2H-Isoindole-2-heptanamide,1,3-dihydro-N-[5-methoxy-3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl]-1,3-dioxo-)

- 5093-64-1(2-Acetamido-5-nitropyridine)

- 13160-58-2(Benzamide,4-nitro-N-4-pyridinyl-)

- 22979-83-5(N-(4-Methoxyphenyl)-2-nitrobenzamide)

- 2385-27-5(2-Nitrobenzanilide)

- 429659-01-8(Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:280773-16-2)N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

清らかである:99%

はかる:5g

価格 ($):669.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:280773-16-2)2-nitro-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ